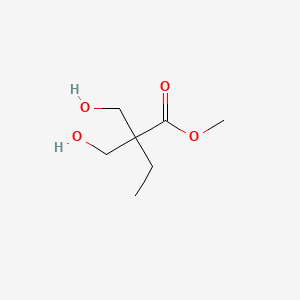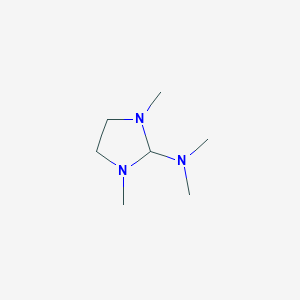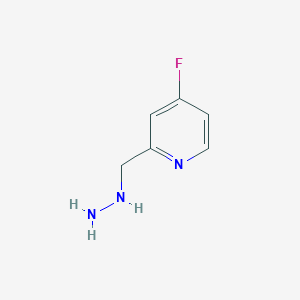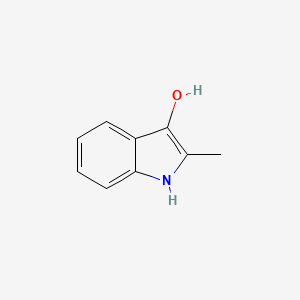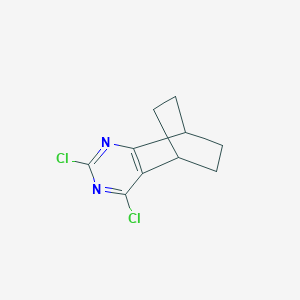
Ethyl 5-bromo-4-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-4-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-hydroxypicolinate typically involves the bromination of ethyl 4-hydroxypicolinate. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of ethyl 4-hydroxy-5-substituted picolinate derivatives.
Oxidation: Formation of ethyl 5-bromo-4-pyridinecarboxylate.
Reduction: Formation of ethyl 4-hydroxypicolinate or ethyl picolinate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-4-hydroxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-4-hydroxypicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group play crucial roles in binding to the target molecules, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-6-hydroxypicolinate: Similar structure but with the hydroxyl group at the 6-position.
Ethyl 4-hydroxypicolinate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 5-chloro-4-hydroxypicolinate: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Uniqueness: Ethyl 5-bromo-4-hydroxypicolinate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
ethyl 5-bromo-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
KZGGDTNWMKWMHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


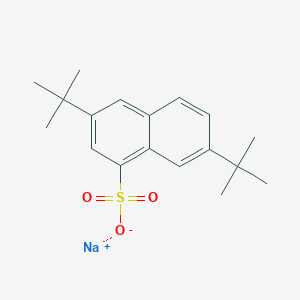
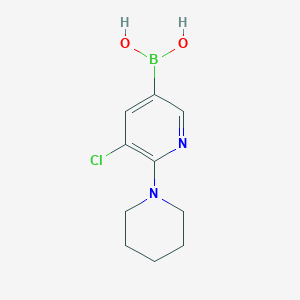
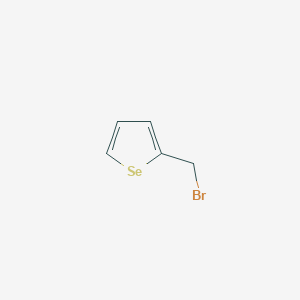
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
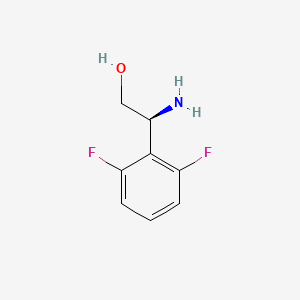
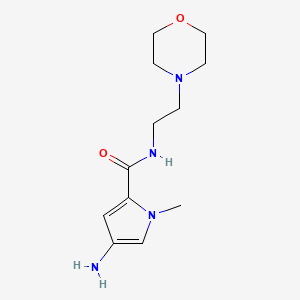
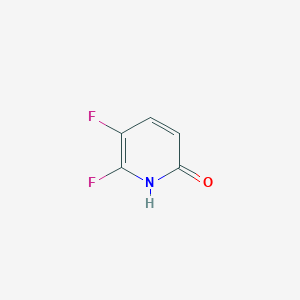
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
